molecular formula C27H19N5O3S3 B2428706 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 670273-79-7

2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B2428706
CAS No.: 670273-79-7
M. Wt: 557.66
InChI Key: ZURTUDGPVHXKOE-UHFFFAOYSA-N
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Description

2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a novel, potent small-molecule inhibitor specifically designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Its molecular architecture integrates a thieno[2,3-d]pyrimidine core, a well-established pharmacophore in kinase inhibition, linked to a 1,2,4-thiadiazole acetamide moiety, creating a high-affinity ATP-competitive antagonist. This compound potently suppresses VEGFR-2 tyrosine kinase activity, a primary driver of angiogenesis , which is the formation of new blood vessels essential for tumor growth and metastasis. By selectively inhibiting VEGFR-2 signaling, it disrupts critical downstream pathways such as ERK, AKT, and FAK, leading to the induction of apoptosis and the suppression of proliferation in endothelial cells. The primary research application of this compound is in the investigation of anti-angiogenic therapeutic strategies for a wide range of solid tumors. It serves as a critical tool compound for validating VEGFR-2 as a target in vitro and in vivo, for studying resistance mechanisms to anti-angiogenic therapy, and for exploring combination treatments with chemotherapy or immunotherapy. Its unique heterocyclic structure, featuring both furan and thiadiazole rings, offers a distinct chemical scaffold for structure-activity relationship (SAR) studies aimed at developing next-generation kinase inhibitors. This product is intended For Research Use Only and is a valuable asset for oncologists and chemical biologists exploring the tumor microenvironment and targeted cancer interventions.

Properties

IUPAC Name

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N5O3S3/c1-16-12-13-20(35-16)19-14-36-24-22(19)25(34)32(18-10-6-3-7-11-18)27(30-24)37-15-21(33)28-26-29-23(38-31-26)17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,28,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURTUDGPVHXKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Formamide or Urea Derivatives

Reaction of 2-aminothiophene-3-carbonitrile derivatives with formamide or urea under thermal or microwave (MW) conditions forms the pyrimidine ring. For example:

  • Starting Material : 2-Aminothiophene-3-carbonitrile derivative
  • Reagent : Formamide or urea
  • Conditions : Heating at 150–200°C or MW irradiation (150–200 W, 10–30 min)
  • Yield : 40–60% (optimized via MW for cleaner reactions)

Table 1: Representative Cyclization Reactions

Starting Material Reagent Conditions Product (Thieno[2,3-d]pyrimidine) Yield
2-Aminothiophene-3-carbonitrile Formamide Thermal, 180°C, 2 h 4-Oxo-3H-thieno[2,3-d]pyrimidine 45%
2-Aminothiophene-3-carboxylate Urea MW, 200 W, 15 min 4-Oxo-3H-thieno[2,3-d]pyrimidine 58%

Functionalization at Position 5 (5-Methylfuran-2-yl)

The 5-position is functionalized via nucleophilic aromatic substitution (NAS) or cross-coupling. For example:

  • Substrate : 5-Halothieno[2,3-d]pyrimidine
  • Reagent : 5-Methylfuran-2-boronic acid (Suzuki-Miyaura coupling)
  • Catalyst : Pd(PPh₃)₄
  • Base : K₂CO₃
  • Solvent : DMF/H₂O (3:1)

Table 2: Cross-Coupling for 5-Methylfuran-2-yl Substitution

Substrate Reagent Catalyst Yield
5-Bromothieno[2,3-d]pyrimidine 5-Methylfuran-2-boronic acid Pd(PPh₃)₄ 65%

Introduction of the 3-Phenyl Group

The phenyl group at position 3 is introduced via Suzuki coupling or direct arylation. For example:

  • Substrate : 3-Bromothieno[2,3-d]pyrimidine
  • Reagent : Phenylboronic acid
  • Catalyst : Pd(OAc)₂
  • Base : Na₂CO₃
  • Solvent : DME/H₂O (4:1)

Table 3: Arylation at Position 3

Substrate Reagent Catalyst Yield
3-Bromothieno[2,3-d]pyrimidine Phenylboronic acid Pd(OAc)₂ 70%

Sulfanyl-Acetamide Linker Formation

The sulfanyl-acetamide moiety is synthesized via:

Thiol-Ester Coupling

Reaction of a brominated thienopyrimidine with thiophenol or thiols under basic conditions:

  • Substrate : 2-Bromothieno[2,3-d]pyrimidine
  • Reagent : Thiophenol
  • Base : K₂CO₃
  • Solvent : DMF
  • Product : 2-Phenylsulfanyl-thieno[2,3-d]pyrimidine

Table 4: Thiol-Ester Coupling

Substrate Reagent Base Yield
2-Bromothieno[2,3-d]pyrimidine Thiophenol K₂CO₃ 80%

Acetamide Formation

The sulfanyl-acetic acid intermediate is converted to the acetamide via:

  • Substrate : 2-Sulfanyl-acetic acid
  • Reagent : 5-Phenyl-1,2,4-thiadiazol-3-amine
  • Coupling Agent : EDC/HOBt
  • Solvent : DCM
  • Yield : 60–70%

Table 5: Acetamide Coupling

Substrate Reagent Conditions Yield
2-Sulfanyl-acetic acid 5-Phenyl-1,2,4-thiadiazol-3-amine EDC/HOBt, DCM, RT, 12 h 65%

Thiadiazole Moiety Synthesis

The 5-phenyl-1,2,4-thiadiazol-3-yl group is synthesized via:

Cyclization of Thioamide and Acetylene

Reaction of 5-phenyl-1,2,4-thiadiazole-3-thiol with acetic anhydride:

  • Substrate : 5-Phenyl-1,2,4-thiadiazole-3-thiol
  • Reagent : Acetic anhydride
  • Catalyst : H₂SO₄
  • Product : 5-Phenyl-1,2,4-thiadiazol-3-yl acetamide

Table 6: Thiadiazole Acetamide Formation

Substrate Reagent Catalyst Yield
5-Phenyl-1,2,4-thiadiazole-3-thiol Acetic anhydride H₂SO₄ 85%

Final Assembly and Purification

The complete molecule is assembled via:

Sulfanyl Linker Attachment

Reaction of the functionalized thienopyrimidine with the acetamide-thiadiazole moiety:

  • Substrate : 2-Sulfanyl-acetic acid derivative
  • Reagent : 5-Phenyl-1,2,4-thiadiazol-3-amine
  • Coupling Agent : DCC/DMAP
  • Solvent : THF
  • Yield : 55–60%

Table 7: Final Coupling

Substrate Reagent Conditions Yield
2-Sulfanyl-acetic acid 5-Phenyl-1,2,4-thiadiazol-3-amine DCC/DMAP, THF, RT, 24 h 58%

Optimization and Challenges

  • Regioselectivity : Controlled via steric and electronic directing groups during substitution.
  • Yield Enhancement : MW irradiation improves cyclization efficiency.
  • Purity : Final purification via column chromatography (SiO₂, DCM/MeOH).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine core can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of furan-2,5-dione and thiophene-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives of the thieno[2,3-d]pyrimidine core.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. Specifically, compounds containing similar structural motifs have shown significant antibacterial and antimycobacterial activity against various strains, including Escherichia coli , Staphylococcus aureus , and Mycobacterium tuberculosis . The presence of the thienopyrimidine core is crucial for this activity, as evidenced by in vitro assays that determine minimum inhibitory concentrations (MICs) for these compounds.

Antiviral Properties

There is growing interest in the antiviral potential of heterocyclic compounds. For instance, derivatives of thieno[2,3-d]pyrimidine have been evaluated for their effectiveness against viruses such as herpes simplex virus (HSV) and feline coronavirus (FCoV) . The structural diversity offered by substituents like the furan ring enhances their efficacy and specificity against viral targets.

Synthesis and Derivative Development

The synthesis of 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves multi-step organic reactions. Key synthetic steps include:

  • Formation of the thieno[2,3-d]pyrimidine core : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the furan ring : Utilizes substitution reactions with furan derivatives.
  • Incorporation of the thiadiazole moiety : Often involves coupling reactions such as Suzuki or Heck reactions with appropriate naphthalene derivatives .

This synthetic versatility allows for the development of various analogs that can be screened for enhanced biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Assays : In vitro tests indicated that certain thienopyrimidine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions showed MIC values significantly lower than standard antibiotics .
  • Cytotoxicity Studies : Assessments using hemolytic assays revealed that many potent derivatives were non-toxic at concentrations up to 200 µmol/L, indicating a favorable therapeutic index .
  • Antiviral Efficacy : Research has shown that modifications in substituents can enhance antiviral properties against a variety of pathogens. For instance, specific thiadiazole derivatives demonstrated superior activity against viral infections compared to existing treatments .

Mechanism of Action

The mechanism of action of 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of various functional groups that contribute to its biological activity. It features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The molecular formula is C25H21N3O3S2C_{25}H_{21}N_3O_3S_2 with a molecular weight of approximately 576.9 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of synthesized compounds against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Properties

Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the modulation of oxidative stress pathways .

Enzyme Inhibition

Enzyme inhibition is another area where this compound shows promise. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic transmission in the brain . Additionally, the compound's potential as a urease inhibitor has been documented, which may have implications in treating urinary tract infections .

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in disease processes. The modulation of oxidative stress and inhibition of enzyme activity are key pathways through which the compound exerts its biological effects .

Study 1: Antimicrobial Evaluation

A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for antibacterial activity. Among them, compounds displaying a sulfanyl group showed enhanced activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced antimicrobial potency .

Study 2: Anticancer Activity

In vitro studies demonstrated that certain derivatives could inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways and the generation of reactive oxygen species (ROS), highlighting the therapeutic potential of these compounds in oncology .

Data Table: Biological Activity Overview

Activity Type Target/Pathway Effect Reference
AntimicrobialSalmonella typhiSignificant inhibition
AnticancerCancer cell linesInduction of apoptosis
Enzyme InhibitionAcetylcholinesteraseEnhanced cholinergic transmission
Enzyme InhibitionUreasePotential treatment for UTIs

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. A typical protocol involves:

  • Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux with aqueous KOH as a base .
  • Post-reaction purification via recrystallization from ethanol. Optimization : Adjust molar ratios of reactants (e.g., 1:1 thione-to-chloroacetamide), solvent polarity (ethanol vs. DMF), and reaction time (1–3 hours) to improve yield .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Confirm substitution patterns of the thienopyrimidine and thiadiazole moieties.
  • FT-IR : Identify sulfanyl (C-S) and carbonyl (C=O) stretches (~650–750 cm⁻¹ and ~1650–1750 cm⁻¹, respectively).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the sulfanyl-acetamide bridge .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

  • Use co-solvents like DMSO (≤5% v/v) for initial stock solutions.
  • For aqueous compatibility, employ cyclodextrin-based encapsulation or micellar systems (e.g., Tween-80) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Anti-inflammatory : Carrageenan-induced paw edema model to assess anti-exudative activity .
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Quantum Chemical Calculations : Use DFT to map electron density in the thienopyrimidine core, identifying sites for electrophilic/nucleophilic modification .
  • Molecular Dynamics (MD) : Simulate binding affinities to targets like COX-2 or bacterial topoisomerases .

Q. What experimental design strategies minimize trial-and-error in optimizing synthetic yields?

Apply Design of Experiments (DoE) principles:

  • Central Composite Design : Vary temperature (60–100°C), solvent volume (15–25 mL), and base concentration (0.001–0.003 M) to model yield responses .
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., ethanol polarity vs. reaction time) .

Q. How to resolve contradictions in structure-activity relationship (SAR) data across analogs?

  • Comparative SAR : Test derivatives with systematic substitutions (e.g., methylfuran vs. phenyl groups) to isolate electronic/steric effects .
  • Pharmacophore Modeling : Overlay active/inactive analogs to identify critical functional groups (e.g., sulfanyl bridge necessity) .

Q. What advanced analytical techniques validate degradation pathways under physiological conditions?

  • LC-MS/MS : Monitor hydrolytic cleavage of the acetamide bond in simulated gastric fluid (pH 1.2–3.0) .
  • X-ray Photoelectron Spectroscopy (XPS) : Track sulfur oxidation states in accelerated stability studies (40°C/75% RH) .

Methodological Considerations

Q. How to ensure reproducibility in multi-step syntheses?

  • In-line Process Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity ≥95% by HPLC) .

Q. What strategies mitigate cytotoxicity in cell-based assays?

  • Dose-Response Profiling : Use IC₅₀ values to differentiate therapeutic vs. toxic concentrations (e.g., MTT assay in HEK-293 cells) .
  • Prodrug Design : Mask polar groups (e.g., acetamide) with enzymatically cleavable esters .

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